Methyl 2-isothiocyanato-3-(oxan-4-yl)propanoate
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Overview
Description
Methyl 2-isothiocyanato-3-(oxan-4-yl)propanoate is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the isothiocyanate group (-N=C=S) attached to a carbon atom. This particular compound features a unique structure with an oxan-4-yl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isothiocyanato-3-(oxan-4-yl)propanoate typically involves the reaction of an appropriate amine with carbon disulfide and methyl iodide. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the formation of the isothiocyanate group. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isothiocyanato-3-(oxan-4-yl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Thiourea derivatives.
Scientific Research Applications
Methyl 2-isothiocyanato-3-(oxan-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-isothiocyanato-3-(oxan-4-yl)propanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. The formation of these covalent bonds can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-isothiocyanato-3-phenylpropionate: Similar structure but with a phenyl group instead of an oxan-4-yl group.
Methyl 3-isothiocyanato-2-(pyridin-4-yl)methylpropanoate: Contains a pyridin-4-yl group.
Uniqueness
Methyl 2-isothiocyanato-3-(oxan-4-yl)propanoate is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other isothiocyanates may not be suitable.
Properties
Molecular Formula |
C10H15NO3S |
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Molecular Weight |
229.30 g/mol |
IUPAC Name |
methyl 2-isothiocyanato-3-(oxan-4-yl)propanoate |
InChI |
InChI=1S/C10H15NO3S/c1-13-10(12)9(11-7-15)6-8-2-4-14-5-3-8/h8-9H,2-6H2,1H3 |
InChI Key |
XWEUXTZLXLQGPA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CCOCC1)N=C=S |
Origin of Product |
United States |
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